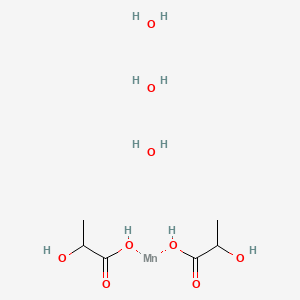
Manganese(ii)lactate 3-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(II) lactate 3-hydrate is an organic chemical compound, a salt of manganese and lactic acid with the formula Mn(C₃H₅O₃)₂·3H₂O. It forms light pink crystals and is highly soluble in water . This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) lactate 3-hydrate can be synthesized by dissolving manganese carbonate in lactic acid solution. The reaction is as follows: [ \text{MnCO}_3 + 2\text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Mn(C}_3\text{H}_5\text{O}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction produces manganese(II) lactate, which can then be crystallized to form the trihydrate .
Industrial Production Methods: Industrial production of manganese(II) lactate 3-hydrate typically involves the same reaction but on a larger scale. The process is carefully controlled to ensure high purity and yield. The product is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions: Manganese(II) lactate 3-hydrate undergoes several types of chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to manganese(III) or manganese(IV) under appropriate conditions.
Reduction: Manganese(III) or manganese(IV) can be reduced back to manganese(II).
Substitution: The lactate ligands can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligands such as ethylenediamine, acetylacetonate
Major Products:
Oxidation: Manganese(III) acetate, manganese(IV) oxide.
Reduction: Manganese(II) chloride.
Substitution: Various manganese(II) complexes
Scientific Research Applications
Manganese(II) lactate 3-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other manganese compounds and as a catalyst in organic reactions.
Biology: Studied for its role in enzyme function and as a supplement in cell culture media.
Industry: Utilized in the production of fertilizers, ceramics, and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which manganese(II) lactate 3-hydrate exerts its effects involves its role as a source of manganese ions (Mn²⁺). These ions participate in various biochemical pathways, including:
Enzyme Activation: Mn²⁺ acts as a cofactor for several enzymes, including superoxide dismutase, which protects cells from oxidative damage.
Immune Response: Mn²⁺ enhances immune responses by facilitating antigen uptake and presentation.
Cellular Metabolism: Mn²⁺ is involved in the synthesis of amino acids, cholesterol, and carbohydrates.
Comparison with Similar Compounds
Manganese(II) acetate: Mn(CH₃CO₂)₂·4H₂O, used as a catalyst and in fertilizers.
Manganese(II) chloride: MnCl₂·4H₂O, used in the production of dry cell batteries and as a precursor for other manganese compounds.
Manganese(II) sulfate: MnSO₄·H₂O, used in agriculture and as a dietary supplement.
Uniqueness: Manganese(II) lactate 3-hydrate is unique due to its high solubility in water and its ability to form stable crystalline hydrates. This makes it particularly useful in applications where solubility and stability are crucial .
Properties
Molecular Formula |
C6H18MnO9 |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;manganese;trihydrate |
InChI |
InChI=1S/2C3H6O3.Mn.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2 |
InChI Key |
XUOLKVHQFPGBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















